

Application Notes and Protocols: Administration of AZD6370 in Fasting vs. Fed States

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Compound of Interest

Compound Name: AZD6370

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Introduction

AZD6370 is a potent, orally administered small-molecule glucokinase (GK) activator that has been investigated for the treatment of type 2 diabetes mellitus (T2DM). Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β -cells and hepatocytes. Activation of GK is intended to enhance glucose-stimulated insulin secretion from the pancreas and increase hepatic glucose uptake and glycogen synthesis. Understanding the influence of food on the pharmacokinetics (PK) and pharmacodynamics (PD) of **AZD6370** is critical for optimizing its therapeutic use and ensuring patient safety. These application notes provide a summary of findings on the administration of **AZD6370** in fasting versus fed states, detailed experimental protocols from relevant studies, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

Pharmacokinetic Parameters of AZD6370

A clinical study in patients with T2DM investigated the effect of food on the pharmacokinetics of single oral doses of **AZD6370** (20, 60, and 180 mg). The study concluded that the pharmacokinetics of **AZD6370** were dose-independent and notably unaffected by the prandial state.^[1] While specific quantitative data from this study are not publicly available, the findings

indicate that the rate and extent of **AZD6370** absorption are comparable between fasted and fed conditions.

Table 1: Summary of Pharmacokinetic Findings for **AZD6370** in Fasted vs. Fed States in T2DM Patients

Parameter	Fasting State	Fed State	Conclusion
Rate of Absorption (Tmax)	Rapidly absorbed	Rapidly absorbed	No significant difference observed. [1]
Extent of Absorption (AUC)	Dose-independent	Dose-independent	No significant food effect. [1]
Peak Concentration (Cmax)	Dose-independent	Dose-independent	No significant food effect. [1]

Pharmacodynamic Effects of AZD6370

The pharmacodynamic response to **AZD6370** was evaluated in both healthy volunteers and patients with T2DM, revealing a significant impact of food on its glucose-lowering effects and the risk of hypoglycemia.

Table 2: Summary of Pharmacodynamic Effects of **AZD6370** in Fasted vs. Fed States

Parameter	Fasting State	Fed State	Key Observations
Plasma Glucose Reduction	Dose-dependent reduction	Dose-dependent reduction of up to 30% vs. placebo (at 60 and 180 mg doses).[1]	Efficacious in both states, but the context of food intake is critical for safety.
Insulin Secretion	Increased with dose (smaller absolute increase)[1]	Increased with dose (larger absolute increase)[1]	Food enhances the insulinotropic effect of AZD6370.
Hypoglycemia Risk	Euglycaemic clamp required to prevent hypoglycemia in healthy volunteers.[2]	Dose escalation stopped at 20 mg in healthy volunteers due to hypoglycemia when administered with food without a euglycaemic clamp.[2]	Administration with food significantly increases the risk of hypoglycemia.

Experimental Protocols

Study Design for Food-Effect Assessment (Based on NCT00690287)

The primary study evaluating the food effect on **AZD6370** in T2DM patients was a two-part, randomized, single-blind, crossover assignment study.[1][3]

Part A: Single Dose Administration in Fasted and Fed States

- Participants: Patients with T2DM (n=8 in each group), treated with diet or metformin, with stable glycemic control.[1]
- Treatments: Single oral doses of **AZD6370** (20, 60, or 180 mg) or placebo.[1]
- Study Arms:
 - Fasting State: Following an overnight fast of at least 10 hours, participants received the study drug with 240 mL of water. No food was allowed for at least 4 hours post-dose.

- Fed State: Following an overnight fast of at least 10 hours, participants consumed a standardized high-fat, high-calorie meal 30 minutes prior to drug administration. The drug was administered with 240 mL of water.
- Washout Period: A sufficient washout period was implemented between treatments.
- Assessments: Plasma glucose, insulin, and C-peptide levels were assessed repeatedly over 24 hours. Pharmacokinetic parameters were also determined.

Part B: Divided Dose Administration

- Participants: Patients with T2DM (n=8).[1]
- Treatments: A total daily dose of 180 mg of **AZD6370** administered as a single dose, two divided doses, or four divided doses, compared with placebo.[1]
- Objective: To evaluate if a more frequent dosing regimen could provide a smoother 24-hour glucose profile.[1]

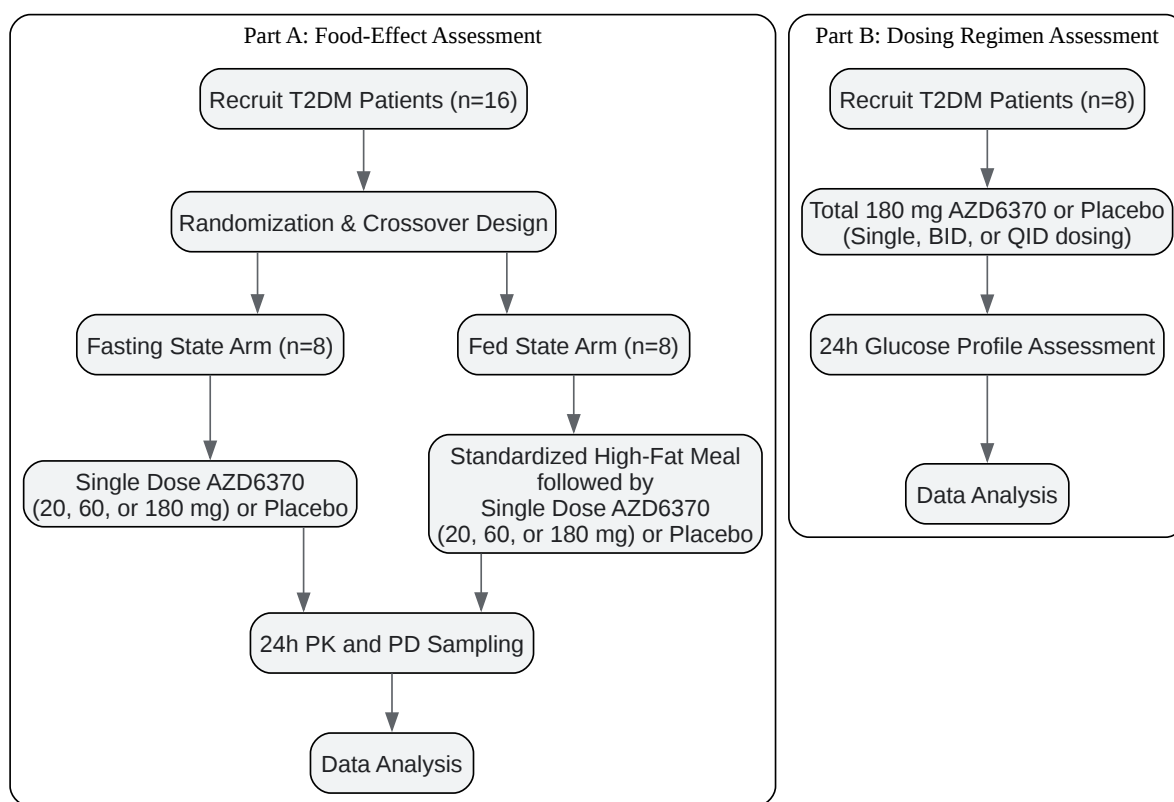
Euglycaemic Clamp Study in Healthy Volunteers

To investigate the pharmacodynamic effects of **AZD6370** while mitigating the risk of hypoglycemia, a euglycaemic clamp technique was employed in healthy fasting subjects.[2]

- Participants: Healthy volunteers.
- Treatments: Single ascending oral doses of **AZD6370** (10-650 mg) or subcutaneous short-acting insulin.[2]
- Procedure:
 - Participants were fasted overnight.
 - A variable intravenous infusion of glucose was administered to maintain euglycemia (normal blood glucose levels).
 - The study drug was administered orally.

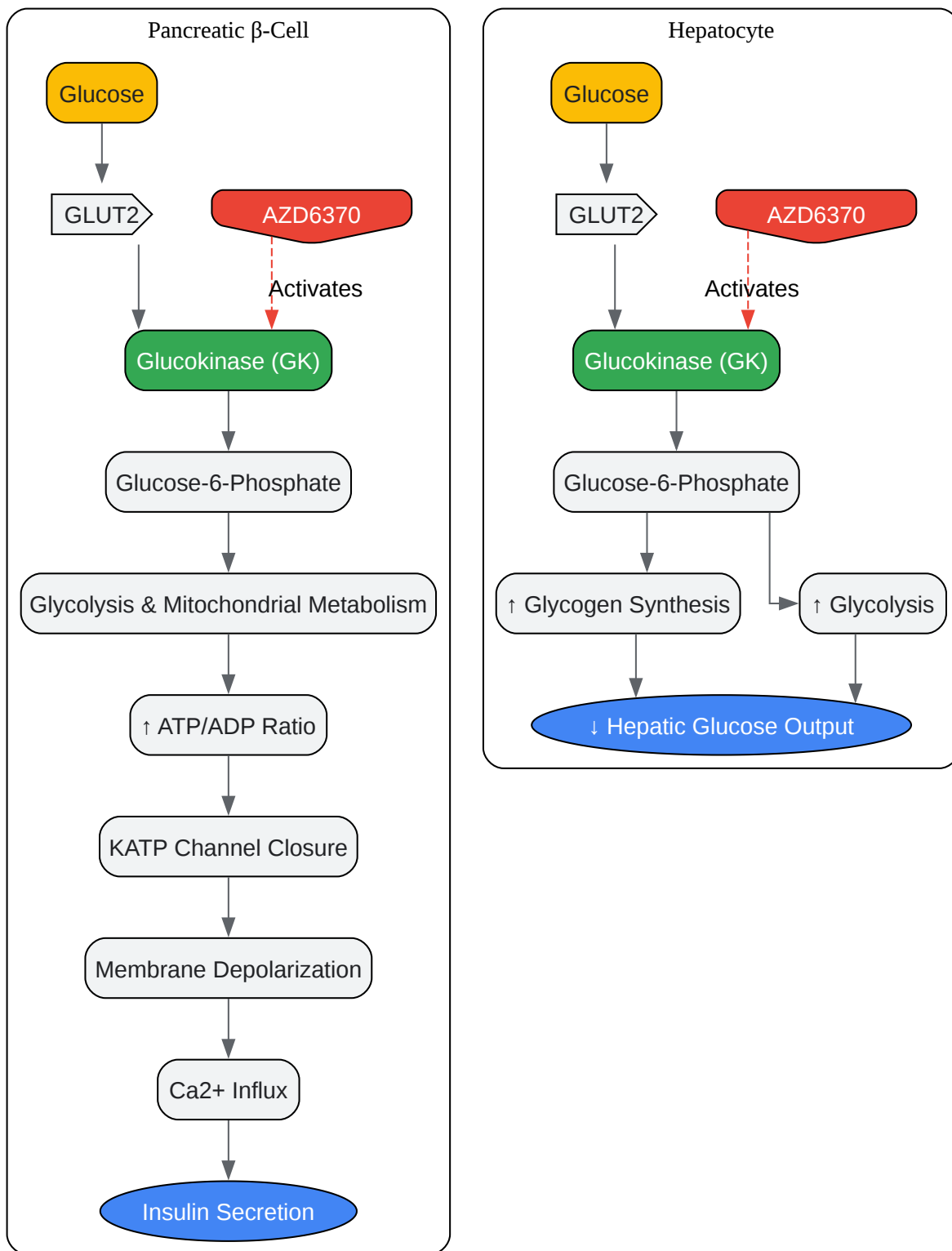
- The glucose infusion rate (GIR) required to maintain euglycemia was measured, serving as an indicator of glucose utilization and insulin secretion.
- Serum insulin levels were also measured.

Mandatory Visualization



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Experimental workflow for the **AZD6370** food-effect study.



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AZD6370 mechanism of action in pancreas and liver.

Conclusion and Recommendations

The administration of the glucokinase activator **AZD6370** demonstrates that while its pharmacokinetic profile is not significantly affected by food, its pharmacodynamic effects are profoundly influenced by the prandial state. The glucose-lowering effect is present in both fasted and fed conditions in patients with T2DM. However, the risk of hypoglycemia is substantially increased when **AZD6370** is administered with food, as evidenced by studies in healthy volunteers.[2]

Based on these findings, the following recommendations are crucial for the clinical development and potential therapeutic use of **AZD6370** and other similar glucokinase activators:

- **Dosing with Meals:** Extreme caution is warranted when considering the administration of potent glucokinase activators with meals. The enhanced insulin secretion in the fed state can lead to a rapid and significant drop in blood glucose, increasing the risk of hypoglycemia.
- **Patient Monitoring:** Close monitoring of blood glucose levels is essential, particularly during the initial phases of treatment and when changes in diet or meal schedules occur.
- **Further Studies:** For glucokinase activators, it is critical to conduct thorough food-effect studies early in development to characterize the risk of hypoglycemia and to establish safe dosing recommendations relative to meals. The use of euglycaemic clamps in early phase studies can be a valuable tool to assess pharmacodynamic effects while ensuring participant safety.
- **Formulation Development:** The development of formulations with modified-release profiles could be explored to mitigate the rapid glucose-lowering effects observed with immediate-release formulations when taken with food. The study with divided doses of **AZD6370** suggests that modulating the exposure profile can lead to smoother glucose control.[1]

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